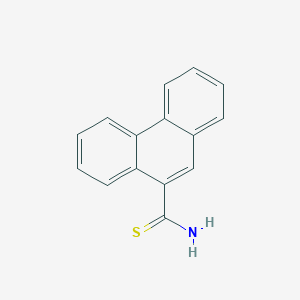![molecular formula C9H13N3O B12051394 3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
3-[(4-Aminophenyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Aminophenyl)amino]propanamide is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is also known by its IUPAC name, 3-(4-aminoanilino)propanamide . This compound is characterized by the presence of an amide group and an aniline derivative, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)amino]propanamide typically involves the reaction of 4-nitroaniline with acrylonitrile, followed by reduction and subsequent hydrolysis . The general steps are as follows:
Nitration: 4-nitroaniline is reacted with acrylonitrile under basic conditions to form 3-(4-nitrophenyl)propanenitrile.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The nitrile group is hydrolyzed to an amide group using acidic or basic hydrolysis conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-[(4-Aminophenyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
3-[(4-Aminophenyl)amino]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propanamide hydrochloride
- 3-Amino-3-(2,6-difluorophenyl)propanamide
- N-(4-Chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide
- 3-(4-Morpholinyl)propanethioamide
- 3-Chloro-n-(1,3-thiazol-2-yl)propanamide
Uniqueness
3-[(4-Aminophenyl)amino]propanamide is unique due to its specific structural features, such as the presence of both an amide group and an aniline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-(4-aminoanilino)propanamide |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13) |
InChIキー |
LUAFQKXRHWACEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)


![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)







![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
